

spectroscopic data (NMR, IR, MS) for 1,6-Cyclodecadiene characterization

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Compound of Interest

Compound Name: 1,6-Cyclodecadiene

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Spectroscopic Characterization of 1,6-Cyclodecadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data available for the characterization of **1,6-cyclodecadiene**, with a focus on the cis,cis-isomer. Due to the limited availability of complete, publicly accessible datasets, this document summarizes the reported experimental values and provides generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for cis,cis-**1,6-cyclodecadiene**. It is important to note that a complete, publicly archived dataset with full peak assignments and intensities is not readily available. The data presented here is compiled from various sources, including doctoral theses and spectral databases.

Table 1: ^1H NMR Spectral Data for cis,cis-**1,6-Cyclodecadiene**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.647	Multiplet	4H	Olefinic protons (-CH=CH-)

Note: Further detailed analysis of the multiplet structure would require higher resolution spectra and advanced NMR techniques.

Table 2: ^{13}C NMR Spectral Data for cis,cis-**1,6-Cyclodecadiene**

Chemical Shift (δ) ppm	Assignment
Data not available in searched resources.	-

Note: While ^{13}C NMR data for this compound is mentioned in some databases, the actual spectral data with chemical shifts could not be retrieved through the conducted searches.

Table 3: IR Spectral Data for cis,cis-**1,6-Cyclodecadiene**

Wavenumber (cm^{-1})	Wavelength (μm)	Intensity	Assignment
~1655	~6.04	Weak	C=C stretch
~709	~14.1	Strong	Out-of-plane C-H bend (cis-alkene)

Table 4: Mass Spectrometry Data for cis,cis-**1,6-Cyclodecadiene**

m/z	Fragmentation Pattern
Data not available in searched resources.	-

Note: While GC-MS data is indicated to exist in databases like PubChem, the specific mass spectrum and fragmentation pattern for cis,cis-**1,6-cyclodecadiene** were not found.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the characterization of **1,6-cyclodecadiene**. These are generalized protocols and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of purified **1,6-cyclodecadiene** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , C_6D_6).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Instrument: 300 MHz or higher NMR spectrometer.
 - Pulse Sequence: Standard single-pulse experiment.
 - Spectral Width: 0-10 ppm.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-5 seconds.
- ^{13}C NMR Acquisition:
 - Instrument: 75 MHz or higher NMR spectrometer.
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

- Spectral Width: 0-150 ppm.
- Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Reference the spectrum to the TMS signal at 0.00 ppm.
 - Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1,6-cyclodecadiene**.

Methodology:

- Sample Preparation (Neat Liquid):
 - Place one to two drops of neat, purified **1,6-cyclodecadiene** onto the surface of a salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top to create a thin liquid film.
- Data Acquisition:
 - Instrument: Fourier Transform Infrared (FTIR) spectrometer.
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.

- Acquire a background spectrum of the clean salt plates prior to the sample scan.
- Data Analysis:
 - Identify the characteristic absorption bands and correlate them to the corresponding functional groups.

Mass Spectrometry (MS)

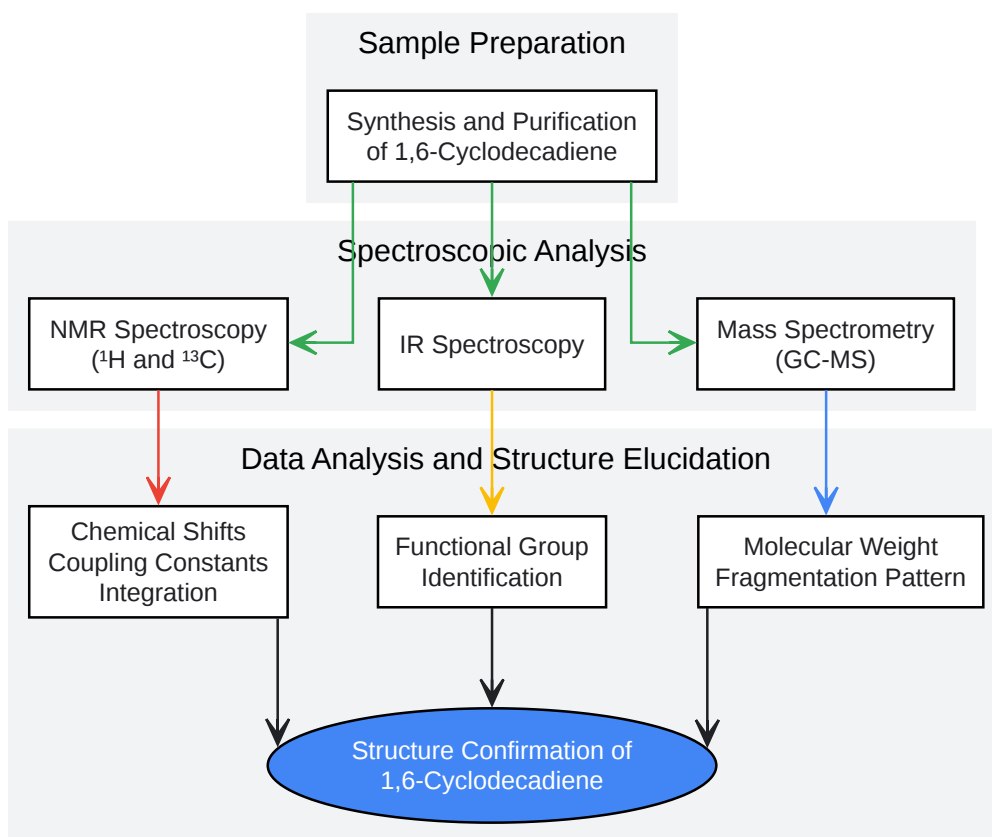
Objective: To determine the molecular weight and fragmentation pattern of **1,6-cyclodecadiene**.

Methodology:

- Sample Introduction:
 - For a volatile compound like **1,6-cyclodecadiene**, direct injection or Gas Chromatography (GC) coupling is suitable. For GC-MS, use a non-polar capillary column.
- Ionization:
 - Method: Electron Ionization (EI) is a standard method for this type of compound.
 - Energy: 70 eV.
- Mass Analysis:
 - Instrument: Quadrupole or Time-of-Flight (TOF) mass analyzer.
 - Mass Range: m/z 30-200.
- Data Analysis:
 - Identify the molecular ion peak (M^+).
 - Analyze the fragmentation pattern to deduce the structure of the fragment ions.

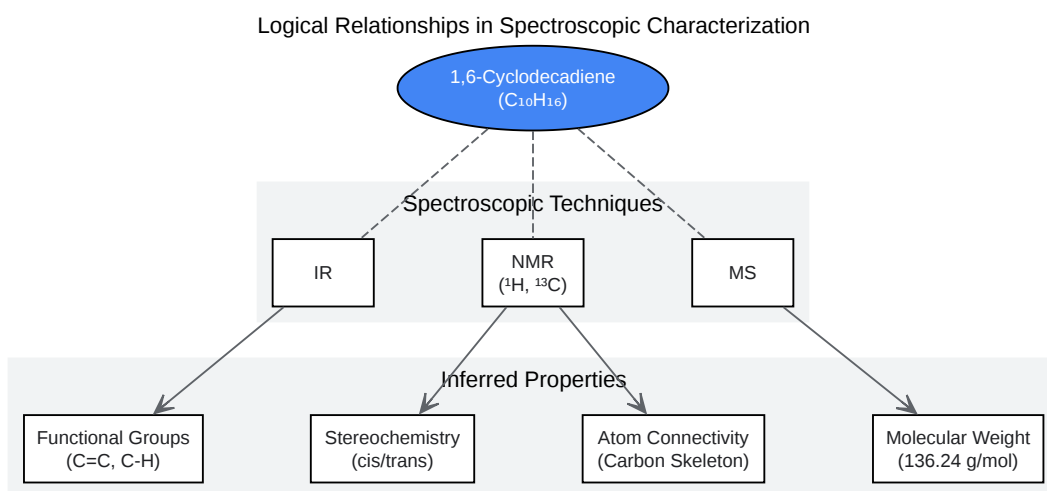
Mandatory Visualization

Workflow for Spectroscopic Characterization of 1,6-Cyclodecadiene



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Caption: Spectroscopic characterization workflow.



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Caption: Technique-property correlation map.

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